9,10-Ethenoanthracene, 9,10-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

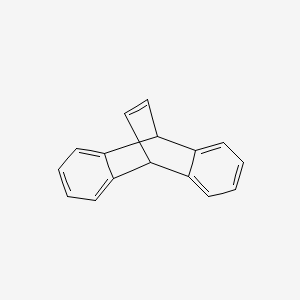

9,10-Ethenoanthracene, 9,10-dihydro- is an organic compound with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . It is also known by other names such as dibenzobicyclo[2.2.2]octadiene and 1,4-endo-o-phenylenenaphthalene, 1,2,3,4-tetrahydro- . This compound is characterized by its rigid bicyclic structure, which makes it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 9,10-Ethenoanthracene, 9,10-dihydro- can be achieved through several organic synthetic routes. One common method involves the Diels-Alder reaction between anthracene and ethylene . The reaction is typically carried out under high temperature and pressure conditions to facilitate the formation of the bicyclic structure. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

9,10-Ethenoanthracene, 9,10-dihydro- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents such as halogens, acids, and bases

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9,10-Ethenoanthracene, 9,10-dihydro- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9,10-Ethenoanthracene, 9,10-dihydro- involves its interaction with various molecular targets and pathways. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

9,10-Ethenoanthracene, 9,10-dihydro- can be compared with other similar compounds such as:

- 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol

- 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile

These compounds share similar bicyclic structures but differ in their functional groups and chemical properties.

Biological Activity

9,10-Ethenoanthracene, 9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to anthracene and has been studied for its interactions with biological systems, particularly in the context of microbial degradation and potential therapeutic applications.

Chemical Structure

The chemical structure of 9,10-ethenoanthracene, 9,10-dihydro- can be represented as follows:

This structure features a fused ring system characteristic of PAHs, which contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 9,10-ethenoanthracene, 9,10-dihydro- exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against food-borne and plant pathogens, suggesting its potential as a natural antimicrobial agent in food preservation and agricultural applications .

Anticancer Activity

There is emerging evidence supporting the anticancer activity of this compound. Studies have shown that derivatives of 9,10-ethenoanthracene can induce apoptosis in cancer cells. This activity is likely mediated through the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways associated with cell proliferation and survival.

Microbial Degradation

The biodegradation of PAHs is crucial for environmental remediation. Various microbial strains have been identified that can degrade 9,10-ethenoanthracene, 9,10-dihydro-. For instance:

| Microbial Strain | Degradation Rate (%) | Time (days) |

|---|---|---|

| Rhodococcus sp. WB9 | 93% | <36 |

| Pseudomonas aeruginosa | 90% | <8 |

| Bacillus sphaericus | Not specified | Not specified |

These microbes utilize specific metabolic pathways to break down PAHs into less harmful substances, demonstrating the compound's environmental significance .

Case Study 1: Bioremediation in Contaminated Soils

A study conducted in contaminated soils demonstrated the efficacy of using microbial consortia containing strains capable of degrading 9,10-ethenoanthracene. The results indicated significant reductions in PAH concentrations over a period of several weeks, highlighting the potential for bioremediation strategies using this compound .

Case Study 2: Anticancer Research

In vitro studies have shown that derivatives of 9,10-ethenoanthracene can inhibit the growth of various cancer cell lines. For example, a derivative was found to significantly reduce viability in breast cancer cells through apoptosis induction mechanisms. This suggests that further exploration into its derivatives could lead to novel anticancer therapies.

Properties

CAS No. |

2734-13-6 |

|---|---|

Molecular Formula |

C16H12 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene |

InChI |

InChI=1S/C16H12/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-10,15-16H |

InChI Key |

VWDKVBGOVYWYFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C=CC(C2=C1)C4=CC=CC=C34 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.